Phosphomycin calcium salt
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Overview
Description
Preparation Methods
Phosphomycin calcium salt can be synthesized both naturally and synthetically. Naturally, it is produced by the bacterium Streptomyces fradiae. Synthetically, it can be prepared through a series of chemical reactions involving the formation of a phosphonic group and an epoxide ring . The industrial production of this compound involves the fermentation of Streptomyces fradiae followed by extraction and purification processes .
Chemical Reactions Analysis
Phosphomycin calcium salt undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the epoxide ring.
Hydrolysis: The epoxide ring can also be hydrolyzed to form a diol product.
Scientific Research Applications
Phosphomycin calcium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphonates and epoxides in various chemical reactions.
Biology: Researchers use it to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Mechanism of Action
Phosphomycin calcium salt exerts its effects by inhibiting the enzyme MurA, which is essential for the first step in peptidoglycan biosynthesis in bacterial cell walls . By blocking this enzyme, this compound prevents the formation of N-acetylmuramic acid, a critical component of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Phosphomycin calcium salt is unique among antibiotics due to its phosphonate structure and its ability to inhibit MurA. Similar compounds include:
Phosphomycin disodium: Another salt form of phosphomycin used for parenteral administration.
Phosphomycin trometamol: A formulation with enhanced bioavailability for oral use.
This compound stands out due to its broad-spectrum activity, low toxicity, and ability to penetrate the blood-brain barrier .
Properties
Molecular Formula |
C3H7CaO4P |
---|---|
Molecular Weight |
178.14 g/mol |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6); |
InChI Key |
XXIDJCLHAMGLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.[Ca] |
Origin of Product |
United States |
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